molecular formula C20H22N6O3 B2874687 N1-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-(3-phenylpropyl)oxalamide CAS No. 1013891-23-0

N1-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-(3-phenylpropyl)oxalamide

Cat. No. B2874687
CAS RN: 1013891-23-0
M. Wt: 394.435
InChI Key: PXYHIGMMGJLHLB-UHFFFAOYSA-N
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Description

N1-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-(3-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C20H22N6O3 and its molecular weight is 394.435. The purity is usually 95%.
BenchChem offers high-quality N1-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-(3-phenylpropyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-(3-phenylpropyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, including compounds structurally related to N1-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-(3-phenylpropyl)oxalamide, have been extensively studied. These compounds have been synthesized through various methods, including reaction of hydroxymethyl pyrazole derivatives with primary amines and further characterization through techniques like FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography (Titi et al., 2020). This research underlines the foundational work in understanding the structural and chemical properties of these compounds, which is critical for their potential application in various scientific and medical fields.

Antitumor and Antimicrobial Applications

The antitumor and antimicrobial potentials of pyrazole derivatives have been highlighted in several studies. For instance, compounds synthesized from pyrazolo[3,4-d]pyrimidine analogues have shown promising activity against breast cancer and various microbes, suggesting a potential pharmacophore site for antitumor, antifungal, and antibacterial activities (Titi et al., 2020). Furthermore, novel pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-5-lipoxygenase activities, indicating their potential as therapeutic agents in cancer treatment and inflammation management (Rahmouni et al., 2016).

Anti-Inflammatory and Antimicrobial Agents

Some pyrazolo[1,5-a]pyrimidines have been synthesized to explore their anti-inflammatory properties. A study found that certain compounds within this class exhibited significant anti-inflammatory activity without ulcerogenic effects, suggesting a safer therapeutic profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Auzzi et al., 1983). Additionally, new classes of pyrazolopyrano[oxazines and pyrimidinones have shown potent antimicrobial activity, further expanding the potential applications of these compounds in combating microbial infections (El-ziaty et al., 2016).

properties

IUPAC Name

N'-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-13-12-17(27)24-20(22-13)26-16(11-14(2)25-26)23-19(29)18(28)21-10-6-9-15-7-4-3-5-8-15/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,21,28)(H,23,29)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYHIGMMGJLHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-(3-phenylpropyl)oxalamide

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